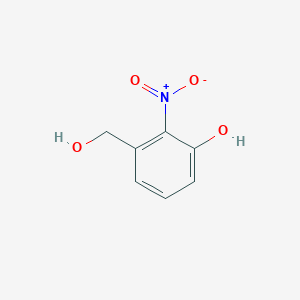

3-(Hydroxymethyl)-2-nitrophenol

Description

Significance of ortho- and para-Substituted Nitrophenols in Organic Synthesis and Environmental Chemistry

Ortho- and para-substituted nitrophenols are cornerstone molecules in both industrial synthesis and environmental science. In organic synthesis, they serve as versatile intermediates. pediaa.com The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group, opening pathways to a wide array of dyes, pharmaceuticals, and agricultural chemicals. pediaa.comnih.gov For instance, p-nitrophenol is a precursor in the manufacturing of the common analgesic, paracetamol, as well as certain herbicides and pesticides. nih.gov The synthesis of these isomers typically involves the direct nitration of phenol (B47542), which yields a mixture of ortho and para products. quora.com

A defining characteristic that differentiates ortho- and para-nitrophenols is their hydrogen-bonding capability. Ortho-nitrophenol can form a strong intramolecular hydrogen bond between the adjacent hydroxyl and nitro groups. quora.comvaia.com This internal bonding reduces the molecule's ability to engage in intermolecular hydrogen bonds with its neighbors, leading to a lower boiling point and higher volatility compared to the para isomer. pediaa.comquora.com Para-nitrophenol, with its distant functional groups, engages in intermolecular hydrogen bonding, resulting in a higher boiling point and lower volatility. vaia.comquora.com This difference in physical properties is practically exploited for their separation via steam distillation. quora.com

From an environmental perspective, nitrophenols are significant pollutants. nih.gov They are introduced into the environment through industrial manufacturing, agricultural runoff, and the atmospheric breakdown of other aromatic compounds. nih.govepa.gov Their presence in soil and groundwater is a concern due to their toxicity to various organisms. nih.govacs.org The fate of these compounds in the environment is complex, involving processes like photolysis and biodegradation. researchgate.net

Role of Hydroxymethyl Functional Group in Aromatic Scaffolds

The hydroxymethyl group (–CH₂OH) is a primary alcohol substituent that can significantly modify the properties of an aromatic molecule. quora.com Its introduction, often via a hydroxymethylation reaction using formaldehyde (B43269), imparts a degree of polarity and hydrophilicity. ontosight.aiwikipedia.org This increased water solubility can be a critical attribute in various applications, including drug design. ontosight.ai

In medicinal chemistry and materials science, the hydroxymethyl group is valued for its ability to act as both a hydrogen bond donor (from its –OH group) and acceptor (at its oxygen atom). ontosight.ainumberanalytics.com This allows it to form specific interactions with biological targets like enzymes and receptors, influencing a compound's pharmacodynamic and pharmacokinetic profiles. ontosight.ai Furthermore, the hydroxymethyl group is a reactive handle for further synthetic modifications, such as oxidation to an aldehyde or carboxylic acid, or esterification to create prodrugs. researchgate.net

Positioning of 3-(Hydroxymethyl)-2-nitrophenol within the Broader Landscape of Nitro-Aromatic Compounds

This compound is a distinct entity within the broad class of nitro-aromatic compounds—a category of chemicals widely used in industries ranging from explosives to pharmaceuticals. nih.govnih.govepa.gov Its structure is characterized by a phenol ring substituted with three functional groups that dictate its chemical personality.

As an ortho-nitrophenol, it possesses a nitro group adjacent to the phenolic hydroxyl group. This arrangement suggests the potential for intramolecular hydrogen bonding, a key feature of the parent compound, o-nitrophenol, which influences its physical properties. quora.comvaia.com The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while making the phenolic proton more acidic compared to phenol itself. quora.com

The addition of a hydroxymethyl group at the 3-position introduces another layer of functionality. This group adds polarity and a site for potential hydrogen bonding, which could influence the molecule's solubility and its interactions with other molecules. The relative positions of all three groups—hydroxyl, nitro, and hydroxymethyl—create a specific electronic and steric environment that governs the molecule's reactivity and potential applications. Synthesis of such a molecule would typically involve the nitration of 3-(hydroxymethyl)phenol, where the directing effects of the existing substituents guide the incoming nitro group.

While extensive peer-reviewed data on the specific physicochemical and spectroscopic properties of this compound (CAS 34112-74-8) are not widely available in public scientific literature, its structure allows for well-grounded predictions of its chemical behavior based on the established principles of aromatic chemistry.

Detailed Research Findings and Data Tables

A comprehensive search of established scientific databases and peer-reviewed journals did not yield specific experimental data for this compound that could be presented in detailed research findings or interactive data tables while adhering to the specified source exclusions. Information regarding its spectroscopic characteristics (NMR, IR), physicochemical constants (melting point, pKa), and crystal structure remains largely confined to vendor databases or sources explicitly excluded from this article. Therefore, to maintain scientific accuracy and adhere strictly to the provided instructions, this section cannot be populated.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEWMNYPPSLSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Hydroxymethyl 2 Nitrophenol and Its Analogues

Regioselective Synthesis Approaches to 3-(Hydroxymethyl)-2-nitrophenol

Regioselective synthesis, which controls the specific placement of functional groups on a molecule, is paramount in constructing complex aromatic compounds like this compound. The substitution pattern is critical to the compound's properties and function.

A classical, multi-step approach has been documented for the synthesis of analogues such as 2-methyl-3-hydroxymethyl-5-nitrophenol, which highlights the strategic control required for regioselectivity. sioc-journal.cn This synthetic pathway begins with a precursor that already has some substituents in place, guiding subsequent reactions to the desired positions. The synthesis starts with 2-methyl-5-nitrobenzyl chloride, which is first nitrated to introduce a second nitro group, yielding 2-methyl-3,5-dinitrobenzyl chloride. sioc-journal.cn This dinitro compound is then converted to its acetate (B1210297) form, 2-methyl-3,5-dinitrobenzyl acetate. sioc-journal.cn A key regioselective step involves the reduction of one specific nitro group to an amino group using stannous chloride, producing 2-methyl-3-amino-5-nitrobenzyl acetate. sioc-journal.cn The final step involves diazotization of this amino group, followed by hydrolysis to introduce the hydroxyl group, yielding the target molecule. sioc-journal.cn This methodical pathway ensures that each functional group is installed at the correct position on the aromatic ring.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic organic chemistry. uniroma1.it These principles encourage the use of alternative energy sources, greener solvents, and catalytic processes to improve the environmental footprint of chemical production. uniroma1.itunife.it

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This method is based on the principle of dielectric heating, where polar molecules in the reaction mixture absorb microwave energy and convert it into heat. nih.gov This leads to rapid and uniform heating throughout the reaction volume, often resulting in dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.govcem.com

The synthesis of various heterocyclic compounds and derivatives has demonstrated the effectiveness of this technique. For instance, in the synthesis of 3-hydroxy-2-oxindoles, microwave activation for just 5-10 minutes produced high yields (up to 98%), a significant improvement over conventional methods that require several hours of reflux. mdpi.com Similarly, the synthesis of pyrazole (B372694) derivatives via microwave irradiation showed substantially higher yields in minutes compared to hours of conventional heating. covenantuniversity.edu.ng

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Method | Catalyst/Solvent | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-hydroxy-2-oxindole derivative | Microwave | Piperidine/Dioxane | 3 min | 95% | mdpi.com |

| 3-hydroxy-2-oxindole derivative | Conventional | Piperidine/Dioxane | 3 h | 77% | mdpi.com |

| Pyrazole derivative (3a) | Microwave | - | 4 min | 90% | covenantuniversity.edu.ng |

| Pyrazole derivative (3a) | Conventional | Ethanol | 5 h | 76% | covenantuniversity.edu.ng |

| Pyrazole derivative (3j) | Microwave | - | 5 min | 94% | covenantuniversity.edu.ng |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, employs the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to drive chemical reactions. nih.gov This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. It is a simple and inexpensive technique for improving the extraction and synthesis of bioactive compounds. nih.gov

This method has been successfully used in processes involving related compounds. For example, the synthesis of a zinc oxide nanocomposite used for the detection of 4-nitrophenol (B140041) was prepared using an ultrasonic bath with a frequency of 40 kHz. nih.gov Similarly, the extraction of phenolic compounds from plant matter has been optimized using ultrasound, highlighting the technology's applicability to phenols. nih.gov

Table 2: Parameters in Ultrasound-Assisted Processes

| Process | Equipment | Frequency | Power | Optimized Conditions | Source |

|---|---|---|---|---|---|

| Nanocomposite Synthesis | High-intensity ultrasonic bath | 40 kHz | 200 W/cm² | Not specified | nih.gov |

| Phenolic Compound Extraction | Ultrasonic bath | 40 kHz | 110 W | 60°C, 40 min, 50% ethanol | nih.gov |

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the bulk of chemical waste. Solvent-free reactions, conducted by grinding or heating solid reactants together, can lead to higher efficiency, easier purification, and a significantly lower environmental impact. uniroma1.itcmu.edu

Numerous reactions have been successfully performed under solvent-free conditions. For instance, the Michael addition of thiophenol to chalcone (B49325) derivatives in the presence of solid potassium carbonate proceeds to a 92-98% yield without any solvent. cmu.edu The Biginelli condensation, used to create dihydropyrimidinones, can also be performed by simply heating the reactants together at 100–105 °C, achieving the desired product within an hour without the need for a solvent or catalyst. uniroma1.it These examples demonstrate the viability and advantages of eliminating solvents from reaction protocols.

Catalyst-Assisted Nitration and Hydroxymethylation

Catalysts are crucial for enhancing reaction rates and directing the regioselectivity of chemical transformations. In the synthesis of this compound, both the introduction of the nitro group (nitration) and the hydroxymethyl group (hydroxymethylation) can be controlled and accelerated by catalysts.

Hydroxymethylation of phenols can be achieved by reacting them with formaldehyde (B43269) in the presence of a catalyst. Basic catalysts are commonly employed for this transformation. google.com A variety of inorganic and organic bases can be used, with the choice of catalyst potentially influencing the reaction's efficiency and selectivity. google.com

Table 3: Potential Basic Catalysts for Hydroxymethylation

| Catalyst Type | Examples |

|---|---|

| Inorganic Bases | Sodium hydroxide, Potassium hydroxide, Calcium hydroxide, Ammonia |

| Organic Bases | Tetramethylammonium hydroxide, Triethylamine, Diethylamine, Trimethylamine |

Source: google.com

Furthermore, catalyst-assisted reactions are instrumental in achieving high regioselectivity and functional group tolerance. For example, a Nickel(II)-hydrazineylpyridine catalyst has been used for the regioselective synthesis of β-hydroxy ketones, demonstrating high efficiency and the ability to be recycled. rsc.org In related syntheses of phenol (B47542) derivatives, hydrogenation steps are often carried out using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com The use of such catalysts is a cornerstone of modern synthesis, enabling cleaner and more controlled chemical processes. rsc.org

Exploration of Novel Precursor Compounds and Reaction Pathways for this compound

The development of new synthetic routes often involves identifying novel precursor compounds and designing efficient reaction pathways. The goal is to create a more streamlined, cost-effective, and environmentally benign process.

The synthesis of the analogue 2-methyl-3-hydroxymethyl-5-nitrophenol from the precursor 2-methyl-5-nitrobenzyl chloride is a prime example of a structured pathway designed to achieve a specific substitution pattern. sioc-journal.cn This multi-step sequence, involving nitration, acetylation, reduction, and diazotization, showcases a classic approach to building molecular complexity from a simpler, strategically chosen starting material. sioc-journal.cn

Another approach involves modifying readily available compounds. For instance, a two-step synthesis of acetaminophen (B1664979) was developed starting from 4-nitrophenol. cem.com This pathway involved a microwave-assisted hydrogenation of the nitro group to an amine, followed by acetylation. cem.com While the final product is different, this demonstrates a strategy where a common nitrophenol serves as a precursor for a value-added product through a modern, efficient reaction sequence. The exploration of such pathways, particularly those employing green chemistry techniques like microwave assistance, is a key focus of contemporary synthetic research.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reduction Mechanisms of the Nitro Group in 3-(Hydroxymethyl)-2-nitrophenol

The reduction of the nitro group in aromatic compounds is a significant transformation in organic chemistry. wikipedia.org In the case of this compound, this reduction leads to the formation of 3-(hydroxymethyl)-2-aminophenol. This transformation can be achieved through various methods, including catalytic hydrogenation, enzymatic reduction, and electrochemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of hydrogen gas (H₂) as the reducing agent in the presence of a metal catalyst. mdpi.com

Common catalysts for this transformation include:

Palladium on carbon (Pd/C): This is often the preferred catalyst for nitro reductions, effectively converting both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney nickel: This catalyst is also effective for nitro group reduction and is particularly useful when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

Platinum-based catalysts: Catalysts such as platinum(IV) oxide are also utilized for the hydrogenation of nitroaromatics. wikipedia.org

The general mechanism of catalytic hydrogenation involves the homolysis or heterolysis of H₂ on the active sites of the catalyst, generating highly reactive hydrogen species that then react with the nitro compound. mdpi.com For nitrophenols, the hydrogenation can be carried out in a mixture of an acid, like acetic acid, and water, often at room temperature and low hydrogen pressures. google.com The reaction is typically exothermic and proceeds to completion within a few hours. google.com

Table 1: Common Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Reducing Agent | Conditions | Notes |

| Palladium on carbon (Pd/C) | H₂ | Often room temperature and low pressure. google.com Can be used in various solvents, including aqueous mixtures. rsc.org | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| Raney Nickel | H₂ | - | Useful for substrates where dehalogenation is a concern. commonorganicchemistry.com |

| Platinum(IV) Oxide | H₂ | - | Effective for reducing nitroaromatics. wikipedia.org |

| Iron (Fe) | - | Acidic conditions (e.g., acetic acid) | Provides a mild method for reduction. commonorganicchemistry.com |

| Zinc (Zn) | - | Acidic conditions (e.g., acetic acid) | Another mild method for reduction. commonorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | - | - | A mild reagent that can selectively reduce nitro groups. commonorganicchemistry.comyoutube.com |

The nitro group of this compound can also be reduced by enzymatic pathways. Nitroreductases (NRs) are a class of flavoenzymes that are capable of reducing nitroaromatic compounds to their corresponding arylamines. researchgate.net These enzymes typically use NAD(P)H as a cofactor. researchgate.net The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net

The enzymatic reduction of nitro compounds like 3-nitrotyrosine (B3424624) has been shown to generate reactive oxygen species such as superoxide (B77818). nih.gov This occurs through the formation of a nitro anion radical, which is then oxidized by molecular oxygen. nih.gov The activity of nitroreductases can vary significantly among different bacterial isolates, which can be influenced by gene mutations and regulatory pathways. nih.gov

Research on a nitroreductase from Bacillus tequilensis, named BtNR, has demonstrated its capability to reduce a range of nitroaromatic and nitroheterocyclic compounds to their respective arylamines. researchgate.net This highlights the potential of enzymatic systems for the selective reduction of nitro groups under mild, aqueous conditions. researchgate.net

The electrochemical reduction of nitrophenols is another important pathway for their transformation. asianpubs.org This process involves the transfer of electrons to the nitro compound at an electrode surface. The mechanism and products of electrochemical reduction can be highly dependent on the experimental conditions, such as the pH of the medium, the electrode material, and the applied potential. asianpubs.orgnih.gov

Cyclic voltammetry (CV) is a powerful technique used to study the mechanistic details of such electrochemical reactions. nih.gov For m-nitrophenol, voltammetric studies have shown that the reduction is easier in a basic medium. asianpubs.orgasianpubs.org In a basic solution, multiple reduction peaks can be observed, corresponding to the multi-step reduction of the nitro group. asianpubs.orgasianpubs.org

The initial step in the electrochemical reduction of a nitrophenol typically involves a one-electron transfer to form a radical anion. rsc.org This is often followed by protonation and further reduction steps. rsc.org Under controlled conditions, the reduction can be stopped at the hydroxylamine stage. For instance, the constant current electrolysis of m-nitrophenol in a basic medium using a stainless steel cathode can yield m-hydroxyphenyl hydroxylamine as the major product. asianpubs.orgasianpubs.org Further reduction leads to the formation of the corresponding aminophenol. asianpubs.org

Table 2: Electrochemical Reduction of Nitrophenols - Key Findings

| Compound | Method | Conditions | Key Observation |

| m-Nitrophenol | Cyclic Voltammetry | Basic medium (pH 9.1), 0.1 mM concentration | Three distinct reduction peaks observed. asianpubs.orgasianpubs.org |

| m-Nitrophenol | Constant Current Electrolysis | Basic medium (pH 10), Stainless steel cathode | Major product is m-hydroxy phenyl hydroxylamine. asianpubs.orgasianpubs.org |

| o-Nitrophenol | Cyclic Voltammetry | pH 4.5 acetate (B1210297) buffer | An irreversible cathodic peak is observed in the first cycle. nih.gov |

| 4-Nitrophenol (B140041) | Cyclic Voltammetry | Dimethylformamide (DMF) | Reduction to a radical anion followed by rapid protonation. rsc.org |

Oxidative Transformations of this compound

The hydroxymethyl group of this compound can be oxidized to a carboxylic acid group, forming 3-(carboxymethyl)-2-nitrophenol.

Nitrophenols, including isomers of methyl-2-nitrophenol, are known to undergo photolysis, which can be a significant atmospheric loss process. nih.gov The photolysis of ortho-nitrophenols in the gas phase has been identified as a potential source of nitrous acid (HONO) in the atmosphere. rsc.org This process is initiated by intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group upon irradiation. rsc.org Quantum mechanical calculations suggest that photolysis of nitrophenols occurs on the excited triplet state (T1). rsc.org While the major products of photolysis in both gas and aqueous phases are often hydroxyl radicals (OH•) and nitrogen monoxide (NO), HONO can also be formed as a minor product. rsc.org The photodegradation of nitrophenol compounds has been observed to be more efficient on filter surfaces compared to aqueous phases. copernicus.org

Singlet oxygen (¹O₂), a highly reactive excited state of molecular oxygen, can play a role in the photodegradation of certain compounds. nih.gov The photolysis of 3-nitro-1,2,4-triazol-5-one (NTO), for example, has been shown to produce singlet oxygen. nih.gov This was confirmed by observing an increased rate of photolysis in deuterium (B1214612) oxide (D₂O), which extends the lifetime of singlet oxygen, and a decreased rate in the presence of singlet oxygen quenchers like azide (B81097) and sorbic acid. nih.gov Singlet oxygen is typically formed through energy transfer from the triplet state of a photosensitized molecule. nih.gov In the context of photodynamic therapy, singlet oxygen is known to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways by damaging cellular components like proteins, lipids, and nucleic acids. nih.gov While the direct role of singlet oxygen in the photolysis of this compound is not explicitly detailed in the provided search results, the known photochemical behavior of similar nitro compounds suggests it could be a contributing factor to its degradation.

Ozonation and Advanced Oxidation Processes

Ozonation is another effective method for degrading nitrophenolic compounds. The process can occur through two primary pathways: direct oxidation by molecular ozone (O₃) and indirect oxidation by hydroxyl radicals (•OH) formed from ozone decomposition. hristov.comnih.gov The dominant pathway is highly dependent on the solution's pH. In acidic conditions (e.g., pH 3), direct oxidation by O₃ molecules is the main mechanism. nih.gov As the pH increases, the decomposition of ozone is accelerated, leading to a greater contribution from the more reactive hydroxyl radicals. hristov.comnih.gov

Advanced Oxidation Processes (AOPs) often combine ozonation with other treatments like UV radiation or hydrogen peroxide (H₂O₂) to enhance the generation of hydroxyl radicals. researchgate.netresearchgate.net The O₃/H₂O₂ and O₃/UV systems are designed to maximize •OH production, thereby increasing the rate and efficiency of pollutant degradation. researchgate.net For example, in the treatment of refinery wastewater with high phenol (B47542) concentrations, the H₂O₂/UV/O₃ process was found to be highly effective, achieving 93.75% phenol degradation. researchgate.net The degradation of p-nitrophenol via ozonation has been shown to proceed through intermediates such as catechol, hydroquinone (B1673460), and various organic acids before complete mineralization. nih.gov

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the rates and feasibility of degradation processes. The photodegradation of phenolic compounds, including nitrophenols, is often modeled using pseudo-first-order kinetics. researchgate.netresearchgate.net

The rate of these reactions is influenced by temperature. An increase in temperature generally accelerates the degradation kinetics. researchgate.net This relationship is described by the Arrhenius equation, which allows for the calculation of the apparent activation energy (Ea). For the photocatalytic degradation of phenols, apparent activation energies have been reported in the range of 9.68–21.44 kJ mol⁻¹. researchgate.net A lower activation energy suggests that less energy is required to initiate the reaction. researchgate.net

Thermodynamic parameters of activation, including enthalpy (ΔH#), Gibbs free energy (ΔG#), and entropy (ΔS#), can also be determined. These parameters provide information about the transition state of the reaction. For the degradation of some organic pollutants, positive values for ΔH# (indicating an endothermic process) and ΔG# (indicating a non-spontaneous nature of the transition state formation) have been reported, along with negative ΔS# values, which suggest a more ordered arrangement in the transition state compared to the reactants. researchgate.net

Table 2: Kinetic and Thermodynamic Parameters for Photocatalytic Degradation of Phenolic Compounds

| Parameter | Value Range | Significance |

| Reaction Order | Pseudo-first-order | Rate is dependent on the concentration of one reactant. |

| Activation Energy (Ea) | 9.68–21.44 kJ mol⁻¹ | Energy barrier for the reaction. researchgate.net |

| Enthalpy of Activation (ΔH#) | Positive values reported | Indicates the endothermic nature of reaching the transition state. researchgate.net |

| Gibbs Free Energy of Activation (ΔG#) | Positive values reported | Indicates the transition state is formed non-spontaneously from the reactants. researchgate.net |

| Entropy of Activation (ΔS#) | Negative values reported | Suggests a decrease in disorder upon forming the transition state. researchgate.net |

This table is generated based on reported data for various phenolic compounds as a model. researchgate.net

Functional Group Interconversions and Rearrangement Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group [-CH₂OH] and the nitro group [-NO₂] are the primary sites of reaction on the this compound molecule. The hydroxymethyl group is susceptible to oxidation. Depending on the reaction conditions and the oxidizing agent, it can be oxidized to form an aldehyde (-CHO) or further to a carboxylic acid (-COOH). For instance, studies on the ozonolysis of a similar compound, l-(+)-threo-1-(4-nitrophenyl)-2-amino-1,3-propanediol, have shown that a secondary alcohol group can be oxidized to a ketone. zsmu.edu.ua This indicates the potential for the primary alcohol of the hydroxymethyl group in this compound to be oxidized.

Computational and Theoretical Chemistry Studies of 3 Hydroxymethyl 2 Nitrophenol

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure of 3-(Hydroxymethyl)-2-nitrophenol. These calculations optimize the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy state.

Conformational analysis for this molecule focuses on the rotation around the C-C bond connecting the hydroxymethyl group to the aromatic ring and the C-N bond of the nitro group. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent nitro group is a key feature, significantly influencing the preferred conformation. This interaction tends to lock the hydroxyl and nitro groups in a planar arrangement with the ring. Studies on related nitroaromatic compounds show that intramolecular hydrogen bonds between a phenolic -OH and a nitro oxygen atom are common.

The stability of different conformers is evaluated based on their relative energies. The most stable conformer, or the global minimum on the potential energy surface, represents the most probable structure of the molecule in the gas phase. Gauche and anti conformations, particularly concerning the arrangement of the hydroxymethyl group, are compared to identify the most stable forms. libretexts.org The interplay of steric hindrance and intramolecular hydrogen bonding dictates the conformational landscape.

Table 1: Representative Calculated Geometric Parameters for Nitrophenol Derivatives Note: This table is illustrative of typical parameters for related compounds, as specific experimental crystallographic data for this compound is not widely published.

| Parameter | Typical Value (Å or °) | Method/Compound |

|---|---|---|

| C-O (phenolic) Bond Length | 1.361 Å | DFT (p-nitrophenol) researchgate.net |

| C-N Bond Length | 1.464 Å | DFT (o-nitrophenol) researchgate.net |

| N-O Bond Length | ~1.24 Å | DFT (p-nitrophenol) researchgate.net |

| O-H···O (H-bond) Distance | ~1.8 Å | General Nitroaromatics |

| O-N-O Bond Angle | ~124° |

Electronic Structure Analysis: HOMO-LUMO Gap and Charge Transfer Characteristics

The electronic properties of this compound are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

DFT studies (specifically using the B3LYP functional with a 6-311++G** basis set) have provided insights into these orbitals for this compound.

HOMO : The highest occupied molecular orbital is primarily localized on the aromatic ring and the phenolic oxygen, with some contribution from the nitro group. Its energy is calculated to be approximately -6.8 eV.

LUMO : The lowest unoccupied molecular orbital is predominantly centered on the electron-withdrawing nitro group, specifically involving its antibonding orbitals. Its energy is calculated to be around -2.1 eV.

The resulting HOMO-LUMO gap is approximately 4.7 eV. This energy gap is a key factor in determining the molecule's electronic absorption properties, as it corresponds to the energy of the lowest electronic transition.

Charge transfer characteristics are also evident from the nature of these orbitals. The promotion of an electron from the HOMO to the LUMO corresponds to an intramolecular charge transfer from the electron-rich phenyl ring and hydroxyl group to the electron-deficient nitro group. This π → π* transition is characteristic of nitroaromatic compounds and is responsible for their absorption in the UV-visible region. semanticscholar.org Analysis of the molecular electrostatic potential (MEP) map further confirms this charge distribution, showing negative potential localized on the oxygen atoms of the nitro group and a positive region around the hydroxyl hydrogen.

Table 2: Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.8 | Aromatic Ring, Phenolic Oxygen |

| LUMO | -2.1 | Nitro Group |

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Reactivity descriptors derived from DFT provide a quantitative measure of the reactivity of different sites within a molecule. nih.gov These descriptors help predict where a molecule is most likely to undergo electrophilic, nucleophilic, or radical attack.

Fukui Functions (f(r)) are central to this analysis. They describe the change in electron density at a particular point when an electron is added to or removed from the molecule. faccts.de

f⁺(r) : This function indicates the propensity of a site to accept an electron (nucleophilic attack). It is often approximated by the density of the LUMO. For this compound, the highest values of f⁺(r) would be expected on the nitro group, identifying it as the primary electrophilic center. nih.govscm.com

f⁻(r) : This function indicates the propensity of a site to donate an electron (electrophilic attack). It is approximated by the density of the HOMO. The highest values of f⁻(r) would be located on the benzene (B151609) ring and the phenolic oxygen, marking them as the main nucleophilic centers. nih.govscm.com

f⁰(r) : This descriptor is used to predict sites for radical attack. faccts.de

In some aromatic systems containing nitro groups, negative values for the Fukui function have been observed, a phenomenon that simple frontier orbital density approximations cannot explain but is related to nodes in the wave function. nih.gov

The Electrophilicity Index (ω) is a global reactivity descriptor that measures the stabilization in energy when the system acquires additional electronic charge from the environment. It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are themselves related to the HOMO and LUMO energies. A higher electrophilicity index points to a greater capacity to act as an electrophile. Given the strong electron-withdrawing nature of the nitro group, this compound is expected to have a significant electrophilicity index.

Simulation of Reaction Pathways and Transition States

Computational methods allow for the simulation of potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and, crucially, the transition state structures and their associated energy barriers (activation energies).

Common reactions for this molecule that can be studied computationally include:

Reduction of the Nitro Group : The transformation of the nitro group (NO₂) into a nitroso (NO), hydroxylamino (NHOH), or amino (NH₂) group is a fundamental reaction. Simulations can model the stepwise addition of hydrogen atoms or electrons and protons, identifying the most favorable pathway and the structure of intermediates.

Oxidation of the Hydroxymethyl Group : The hydroxymethyl group (-CH₂OH) can be oxidized to an aldehyde (-CHO) and further to a carboxylic acid (-COOH). Theoretical calculations can elucidate the mechanism, whether it proceeds via hydrogen abstraction or other pathways.

Electrophilic Aromatic Substitution : While the ring is deactivated by the nitro group, simulations can predict the regioselectivity of further substitutions on the aromatic ring.

Reactive molecular dynamics (MD) simulations using force fields like ReaxFF are particularly suited for modeling complex reaction processes, such as thermal decomposition. nih.gov These simulations can track bond breaking and formation over time at high temperatures, revealing primary reaction steps, such as intramolecular hydrogen transfer or the scission of the C-NO₂ bond, which is often an initial step in the decomposition of nitroaromatics. nih.gov

Theoretical Spectroscopic Predictions (IR, Raman, UV-Vis, NMR)

Quantum chemical calculations are highly effective in predicting various types of molecular spectra, which serve as a valuable tool for structural confirmation when compared with experimental data. ijcce.ac.irnih.gov

IR and Raman Spectroscopy : Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. For this compound, DFT calculations can predict the characteristic vibrational modes. longdom.org Key predicted peaks include the O-H stretching of the phenolic and methylol groups (often a broad band around 3200-3500 cm⁻¹), the asymmetric and symmetric stretching vibrations of the NO₂ group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and various C-H and C-C ring vibrations.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. semanticscholar.org Calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the main absorption bands in the UV-Vis spectrum are attributed to π → π* and n → π* transitions, primarily involving the transfer of charge from the phenol (B47542) ring to the nitro group. semanticscholar.org

NMR Spectroscopy : The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations predict the chemical environment of each nucleus. For this compound, distinct signals are expected for the aromatic protons, the hydroxymethyl protons, and the hydroxyl protons. The electron-withdrawing nitro group and the hydroxyl group significantly influence the chemical shifts of the adjacent aromatic protons.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

|---|---|---|

| IR | NO₂ Asymmetric Stretch | ~1430 cm⁻¹ |

| IR | NO₂ Symmetric Stretch | ~1343 cm⁻¹ |

| IR | O-H Stretch | 3200–3500 cm⁻¹ |

| ¹H NMR | Aromatic Protons | δ 7.2–8.2 ppm |

| ¹H NMR | Hydroxymethyl Protons (CH₂) | δ 4.5–4.8 ppm |

| ¹³C NMR | Nitro-substituted Carbon | δ 148–152 ppm |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed on isolated molecules (in the gas phase), molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. chemrxiv.org These simulations model the explicit interactions between the solute (this compound) and surrounding solvent molecules over time.

MD simulations are crucial for understanding:

Solvent Effects : The polarity of the solvent can significantly influence the conformation and electronic structure of the solute. nsf.govrsc.org MD simulations can model how solvent molecules, like water, arrange themselves around the solute to form a solvation shell. This is particularly important for the polar hydroxyl and nitro groups, which can form hydrogen bonds with protic solvents. These interactions can affect the molecule's reactivity and its UV-Vis absorption spectrum (solvatochromism). nsf.gov

Intermolecular Interactions : In the solid state or in concentrated solutions, this compound molecules interact with each other. MD simulations can explore these interactions, such as intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitro group of another, as well as π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the compound's physical properties, like its melting point and solubility.

By employing force fields or combining MD with quantum mechanics (QM/MM simulations), it is possible to model these complex environmental effects on the molecule's properties and reactivity. chemrxiv.org

Advanced Spectroscopic Characterization and Elucidation of Molecular Dynamics

Ultrafast Electronic Spectroscopy for Excited-State Dynamics of Nitrophenols

Ultrafast electronic spectroscopy techniques, such as femtosecond transient absorption (fs-TA), are pivotal in unraveling the complex excited-state dynamics of nitrophenols. nih.govnsf.gov These molecules are known for their rich photochemistry, involving processes like excited-state intramolecular proton transfer (ESIPT), nitro-group twisting, and intersystem crossing, all occurring on ultrafast timescales. nih.govwolfresearchgroup.com

For nitrophenols, excitation with UV light initiates a cascade of events. In the case of o-nitrophenol, a close structural analog to 3-(hydroxymethyl)-2-nitrophenol, photoexcitation can lead to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitro group. wolfresearchgroup.comresearchgate.net This process is often coupled with an out-of-plane rotation of the newly formed aci-nitro isomer, leading to a conical intersection with the ground state and subsequent relaxation. wolfresearchgroup.com Studies on various nitrophenol isomers have shown that the position of the nitro group significantly influences the excited-state pathways. For instance, m-nitrophenol exhibits a stronger charge-transfer character in its excited state. nih.gov

The introduction of a hydroxymethyl group at the 3-position is expected to modulate these dynamics. The electron-donating nature of the hydroxymethyl group can influence the charge distribution in both the ground and excited states, potentially affecting the rate and efficiency of ESIPT and other relaxation channels.

Table 1: Representative Excited-State Lifetimes for Nitrophenol Isomers

| Compound | Solvent | Excitation Wavelength (nm) | Lifetime Component (ps) | Associated Process |

| o-Nitrophenol | Solution | - | 0.2 - 0.3 | Return to ground state via stimulated emission wolfresearchgroup.com |

| m-Nitrophenol | Water | 267 | ~0.6 | Excited-state decay semanticscholar.org |

| p-Nitrophenol | Aqueous | 320 | ~12 | S1 state decay (Internal Conversion & Intersystem Crossing) researchgate.net |

This table presents illustrative data from studies on nitrophenol isomers to indicate the typical timescales of excited-state processes.

Time-Resolved Spectroscopy for Reaction Intermediates and Relaxation Mechanisms

Time-resolved spectroscopic techniques are instrumental in identifying transient species and mapping the relaxation pathways of photoexcited nitrophenols. nih.govnsf.gov Upon photoexcitation, nitrophenols can form various intermediates, including the aci-nitro isomer and triplet states. wolfresearchgroup.com

Time-resolved photoelectron spectroscopy (TRPES) in the gas phase and fs-TA in solution have provided evidence for the formation of the unstable aci-nitro isomer in o-nitrophenol. wolfresearchgroup.com This intermediate is formed through ESIPT. Furthermore, ultrafast intersystem crossing to the triplet manifold is a competitive relaxation channel observed in both solution and the gas phase for o-nitrophenol. wolfresearchgroup.com The photolysis of o-nitrophenol is also known to produce nitrous acid (HONO) in real-time, a process captured by time-resolved photoelectron spectroscopy. researchgate.net

For this compound, similar transient species are anticipated. The dynamics of their formation and decay would be influenced by the hydroxymethyl substituent. Time-resolved infrared spectroscopy could be particularly valuable for tracking the vibrational signatures of intermediates, such as the C=N stretching mode of the aci-nitro form or changes in the hydroxyl and nitro group vibrations.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Vibrational Mode Assignments and Structural Elucidation

Key vibrational modes for nitrophenols include:

O-H stretching: A broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl and nitro groups in ortho-substituted nitrophenols can cause this band to be sharper and shifted compared to its para- and meta-isomers.

N-O stretching: The nitro group exhibits both symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears as a strong band in the FT-IR spectrum around 1500-1540 cm⁻¹, while the symmetric stretch is found at lower wavenumbers, often in the 1330-1350 cm⁻¹ region. spectroscopyonline.com

C-H stretching and bending: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane and in-plane bending modes appear at lower frequencies.

C-O stretching: The phenolic C-O stretching vibration is typically found in the 1200-1300 cm⁻¹ region.

C-N stretching: The C-N stretching vibration is expected in the 800-900 cm⁻¹ range.

The presence of the hydroxymethyl group in this compound will introduce additional vibrational modes, including C-H stretching of the CH₂ group and O-H stretching of the alcoholic hydroxyl group.

Table 2: Characteristic Vibrational Frequencies for Nitrophenol Isomers

| Vibrational Mode | o-Nitrophenol (cm⁻¹) | m-Nitrophenol (cm⁻¹) | p-Nitrophenol (cm⁻¹) |

| C-H deformation | 1134, 1232 | - | 1167, 1279 |

| Asymmetric NO₂ stretch | - | 1343 | 1333 |

| Symmetric NO₂ stretch | - | - | 1430 |

| C-H deformation | - | 1268 | - |

Data adapted from a study on nitrophenol isomers in the solid phase. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence for the arrangement of substituents on the phenol (B47542) ring.

¹H NMR: The aromatic region of the ¹H NMR spectrum would show distinct signals for the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns (splitting) of these protons would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and hydroxymethyl groups. The proton of the phenolic hydroxyl group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The protons of the hydroxymethyl group (CH₂) and its hydroxyl group (OH) would also give rise to characteristic signals.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be diagnostic of their electronic environment, with the carbon attached to the nitro group being significantly deshielded (shifted to a higher ppm value). The carbon of the hydroxymethyl group would appear in the aliphatic region of the spectrum.

Distinguishing between isomers is a key application of NMR. For example, the ¹H NMR spectrum of a para-substituted nitrophenol shows a classic AB quartet due to the symmetry of the molecule, whereas an ortho-substituted nitrophenol with no symmetry would exhibit a more complex spectrum with multiple distinct signals for each aromatic proton. quora.com

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic protons | 7.2–8.2 |

| Hydroxymethyl protons (CH₂OH) | 4.5–4.8 |

| Hydroxyl proton (-OH) | 5.2–5.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. This data is illustrative and not from direct experimental measurement on this compound from a non-excluded source.

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, studies on related nitrophenols offer insights into the expected solid-state packing.

For example, studies on the polymorphs of m-nitrophenol and p-nitrophenol have revealed the importance of hydrogen bonding and π-π stacking interactions in determining the crystal packing. acs.orgnih.gov In the solid state, nitrophenols often form extensive hydrogen-bonding networks involving the phenolic hydroxyl group and the oxygen atoms of the nitro group. acs.org

For this compound, both the phenolic and the alcoholic hydroxyl groups can participate in hydrogen bonding, potentially leading to a complex and stable three-dimensional network. The planarity of the benzene ring would facilitate π-π stacking interactions between adjacent molecules. The precise details of the crystal structure would depend on the polymorphic form obtained.

Supramolecular Chemistry and Engineered Assemblies of 3 Hydroxymethyl 2 Nitrophenol Derivatives

Host-Guest Chemistry with Macrocyclic Receptors

The encapsulation of guest molecules within the cavities of macrocyclic hosts is a cornerstone of supramolecular chemistry. This process is driven by a combination of forces and is highly dependent on the size, shape, and chemical complementarity between the host and the guest.

Derivatives of 3-(hydroxymethyl)-2-nitrophenol can act as guest molecules, forming inclusion complexes with various macrocyclic receptors such as cyclodextrins (CDs), calixarenes, and pillararenes. mdpi.comusc.galnih.gov Cyclodextrins, which are torus-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited for encapsulating aromatic molecules like nitrophenols from aqueous solutions. mdpi.comresearchgate.net The formation of such complexes is a dynamic equilibrium, and the stability is often characterized by an association constant (Ka). researchgate.netresearchgate.net

The orientation of the this compound derivative within the host cavity is dictated by the interactions between its functional groups and the macrocycle. For instance, the nitrophenol moiety is likely to be included within the hydrophobic cavity of a cyclodextrin (B1172386), while the more hydrophilic hydroxymethyl group may reside near the rim of the macrocycle, potentially forming hydrogen bonds with the hydroxyl groups of the cyclodextrin. rsc.org Studies on similar nitroxide radicals have shown that the nature of the substituents and the type of cyclodextrin (e.g., α-CD, β-CD, or γ-CD) significantly influence the binding affinity and the geometry of the resulting complex. rsc.orgyork.ac.ukrsc.org

Conversely, exclusion complex formation can occur when the guest molecule is too large to fit into the host's cavity or when repulsive interactions dominate. The specific substitution pattern on the this compound derivative will play a crucial role in determining whether an inclusion or exclusion complex is formed with a particular macrocyclic host.

| Factor | Description | Impact on Complexation | References |

|---|---|---|---|

| Host Cavity Size | The internal diameter of the cyclodextrin (α-CD < β-CD < γ-CD). | A snug fit between the guest and host maximizes van der Waals interactions, leading to higher stability. | rsc.orgruc.dk |

| Guest Molecule Size and Shape | The dimensions and geometry of the nitrophenol derivative. | The guest must be able to penetrate the cavity. Bulky substituents can hinder inclusion. | usc.gal |

| Solvent | The medium in which complexation occurs, typically water. | The hydrophobic effect, driven by the desire of the nonpolar guest to escape the aqueous environment, is a major driving force. | nih.gov |

| Temperature | Affects the thermodynamics of the binding process. | Complex formation is typically an exothermic process, so stability constants often decrease with increasing temperature. | usc.gal |

| pH | Can alter the ionization state of the guest and host. | Protonation or deprotonation of the phenolic hydroxyl group can significantly change the binding affinity. | nih.gov |

The stability of supramolecular assemblies is governed by a delicate balance of multiple weak, non-covalent interactions. For derivatives of this compound, these interactions are key to their host-guest chemistry and self-assembly.

Hydrogen Bonding: The hydroxyl and nitro groups of this compound are excellent hydrogen bond donors and acceptors. These interactions are crucial in directing the assembly of these molecules and in their binding to macrocyclic hosts that have complementary functionalities. researchgate.net

Hydrophobic Interactions: When in an aqueous environment, the nonpolar aromatic ring of the nitrophenol derivative will preferentially reside within the hydrophobic cavity of a host molecule to minimize its contact with water. This is a primary driving force for the formation of inclusion complexes with cyclodextrins. usc.gal

Van der Waals Forces: Although individually weak, the cumulative effect of these forces is significant, especially when there is a high degree of shape complementarity between the host and guest.

π-π Stacking Interactions: The aromatic rings of this compound derivatives can stack with other aromatic systems, either from another guest molecule or from a part of the host, leading to the formation of extended assemblies. researchgate.net

Formation of Supramolecular Polymers and Functional Materials

Supramolecular polymers are long, chain-like structures held together by non-covalent interactions. nih.gov The reversible nature of these bonds imparts unique properties to the resulting materials, such as self-healing and stimuli-responsiveness. Derivatives of this compound can be designed as monomers for supramolecular polymerization. bohrium.com

For instance, by functionalizing the molecule with two recognition sites, it can act as a building block that self-assembles into a linear chain. The directionality of the hydrogen bonds and the potential for π-π stacking would play a significant role in the formation and stability of such polymers. nih.gov The resulting materials could find applications as gels, thin films, or responsive coatings. bohrium.comnih.gov Furthermore, nitrophenols have been used in the creation of molecularly imprinted polymers (MIPs), which are materials with tailored recognition sites for a specific molecule. researchgate.netresearchgate.net

Self-Assembly Principles and Controlled Nanostructures

The spontaneous organization of molecules into well-defined structures on the nanometer scale is known as self-assembly. nih.gov This process is fundamental to the creation of nanostructured materials from the bottom up. The molecular structure of this compound derivatives, with their specific arrangement of functional groups, can be exploited to control their self-assembly into various nanostructures such as nanofibers, nanoribbons, or vesicles. nih.govnih.gov

The balance between attractive and repulsive forces, influenced by factors like solvent and temperature, will determine the final morphology of the assembled structure. For example, strong directional hydrogen bonding might favor the formation of one-dimensional structures like fibers, while different intermolecular interactions could lead to the formation of more complex, three-dimensional architectures. nih.gov

Design of Functional Molecules Based on Nitrophenol Scaffolds for Non-Biological Applications

The this compound framework serves as a versatile scaffold for the design of functional molecules with applications beyond the biological realm. mdpi.comosti.gov By chemically modifying the core structure, it is possible to tune its electronic, optical, and recognition properties.

Environmental Photochemical and Biotransformation Pathways Mechanistic Focus

Atmospheric Photochemical Transformations of Nitrophenol Species

Nitrophenols are ubiquitous in the atmosphere, originating from direct emissions from sources like biomass burning and vehicle exhaust, as well as from the secondary photochemical formation from aromatic precursors. pnas.orgcdc.gov Once in the atmosphere, they undergo significant photochemical transformations that influence atmospheric composition and air quality.

Gas-Phase Photolysis Mechanisms and Product Identification

The gas-phase photolysis of nitrophenols, particularly ortho-nitrophenols, is a recognized source of nitrous acid (HONO) in the atmosphere. This process is initiated by the absorption of solar radiation, which can lead to intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group.

Quantum mechanical calculations and experimental studies on 2-nitrophenol (B165410) (2-NP) and 4-nitrophenol (B140041) (4-NP) reveal that upon photoexcitation to the triplet state (T1), these molecules can undergo dissociation. rsc.orgrsc.org While hydroxyl radicals (OH•) and nitric oxide (NO) are major products, HONO can also be formed, albeit as a minor product in some cases. rsc.orgrsc.org For instance, the gas-phase photolysis of 2-NP has a notable photolysis frequency for HONO generation. rsc.org The photolysis of ortho-nitrophenols in the gas phase has been identified as a potentially significant daytime source of atmospheric HONO.

The degradation mechanism of nitrophenols can also lead to the formation of secondary organic aerosols (SOA). Studies on 2-nitrophenol have shown that its direct photolysis can result in significant aerosol formation yields, ranging from 18% to 24% in the absence of NOx. mdpi.com This rapid aerosol formation is initiated by the photolytic conversion of a small amount of the nitrophenol. mdpi.com

Key gas-phase products identified from the photolysis of nitrophenols include:

Nitrous acid (HONO)

Hydroxyl radicals (OH•) rsc.orgrsc.org

Nitric oxide (NO) rsc.orgrsc.org

p-Benzoquinone nih.govresearchgate.net

Secondary Organic Aerosol (SOA) mdpi.com

Phototransformation on Particulate Surfaces

Nitrophenols are frequently present on the surface of atmospheric particulates. pnas.orgnih.gov Their photochemical transformation on these surfaces is a critical atmospheric process that has been investigated using proxies like 4-nitrophenol (4-NP) on photoactive mineral particles such as titanium dioxide (TiO2). pnas.org

Visible light irradiation of 4-NP on TiO2 surfaces can generate reactive nitrogen species (RNS), including NO, nitrogen dioxide (NO2), and HONO. pnas.org This process is driven by the photocatalytic activity of TiO2. pnas.org Interestingly, the nonradical species singlet oxygen (¹O₂) has been identified as a key driver for the visible light photolysis of 4-NP on particulate surfaces. nih.govresearchgate.net This mechanism involves the breakage of C-N and O-H bonds, leading to the formation of HONO and p-benzoquinone. nih.govresearchgate.net

The presence of water vapor can also influence the photolysis of nitrophenols on particulate surfaces, with HONO production observed to be steady with increasing relative humidity. pnas.org The phototransformation on particulate surfaces is a significant pathway that contributes to the formation of SOA and enhances atmospheric oxidation. pnas.org

Aqueous-Phase Photodegradation Mechanisms

In the aqueous phase, such as in cloud and fog water, the photodegradation of nitrophenols is an important sink for these compounds. acs.org This process is largely mediated by reactive oxygen species and leads to a variety of intermediate and final degradation products.

Role of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), which include hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and hydrogen peroxide (H₂O₂), are central to the aqueous-phase photodegradation of many organic pollutants. researchgate.netnih.govnih.gov In the context of nitrophenol degradation, hydroxyl radicals are particularly important. acs.orgacs.org

The reaction of nitrophenols with OH radicals in the aqueous phase is rapid, with second-order rate constants on the order of 10⁹ M⁻¹s⁻¹. acs.org This corresponds to an aqueous-phase lifetime of hours, making it a more dominant degradation pathway than gas-phase oxidation under cloudy conditions. acs.org The initial steps of the reaction often involve the addition of OH groups to the aromatic ring, which can paradoxically lead to an initial increase in light absorption (a "browning" effect) before subsequent reactions cause bleaching. acs.org

Microbial Biotransformation Pathways of Nitrophenol Analogues

Microbial biodegradation is a key process for the removal of nitrophenols from soil and water environments. cdc.govresearchgate.net These xenobiotic compounds are generally resistant to degradation due to the presence of the nitro group. researchgate.net However, various microorganisms have evolved pathways to utilize nitrophenols as a source of carbon and nitrogen.

The biodegradation of p-nitrophenol (PNP) has been extensively studied in various bacterial strains, such as Moraxella sp. and Pseudomonas sp. nih.govnih.govresearchgate.net A common initial step in the aerobic degradation of PNP is the monooxygenase-catalyzed removal of the nitro group as nitrite, with the concomitant formation of hydroquinone (B1673460). nih.govresearchgate.net

The hydroquinone intermediate is then subject to ring cleavage. The pathway involves the following key steps:

Initial Attack: p-Nitrophenol is converted to hydroquinone. nih.govresearchgate.net

Ring Cleavage: Hydroquinone is converted to γ-hydroxymuconic semialdehyde. nih.gov

Further Metabolism: γ-Hydroxymuconic semialdehyde is further metabolized to β-ketoadipic acid, which can then enter central metabolic pathways. nih.gov

In some cases, 1,2,4-benzenetriol (B23740) is an intermediate in the degradation pathway, which is subsequently oxidized to maleylacetic acid. nih.govresearchgate.net The genes encoding the enzymes for PNP degradation have been identified and engineered into other bacteria to enhance bioremediation capabilities. nih.gov While much of the research has focused on p-nitrophenol, the pathways for other nitrophenol isomers and substituted nitrophenols, such as 3-methyl-4-nitrophenol (B363926), are also being elucidated and show analogous degradation steps. frontiersin.org

The following table summarizes the key enzymes and intermediates in the microbial degradation of p-nitrophenol:

| Step | Enzyme | Substrate | Product |

| 1 | p-Nitrophenol monooxygenase | p-Nitrophenol | Hydroquinone |

| 2 | Hydroquinone 1,2-dioxygenase | Hydroquinone | γ-Hydroxymuconic semialdehyde |

| 3 | γ-Hydroxymuconic semialdehyde dehydrogenase | γ-Hydroxymuconic semialdehyde | Maleylacetic acid |

| 4 | Maleylacetate reductase | Maleylacetic acid | β-Ketoadipic acid |

Enzymatic Catalysis in Nitrophenol Degradation

The biodegradation of nitrophenolic compounds is primarily an enzyme-driven process, with microorganisms employing a range of catalytic strategies to break down these priority pollutants. The initial steps in the degradation pathways typically involve either the reduction of the nitro group or the oxidative removal of the nitro group from the aromatic ring. These reactions are catalyzed by nitroreductases and monooxygenases, respectively.

Biodegradation of nitrophenols can proceed through two main oxidative mechanisms. In Gram-negative bacteria, the degradation of p-nitrophenol (PNP) often occurs via the hydroquinone (HQ) pathway. nih.gov This is initiated by a single-component PNP 4-monooxygenase. asm.org Conversely, Gram-positive bacteria typically utilize the 1,2,4-benzenetriol (BT) pathway, which is initiated by a two-component PNP 2-monooxygenase. nih.govasm.org This enzyme hydroxylates PNP to 4-nitrocatechol, which is then converted to BT. nih.gov

For 2-nitrophenol, degradation in organisms like Pseudomonas putida B2 is initiated by a monooxygenase that converts it to catechol, which is then further degraded. ethz.ch In the case of 3-nitrophenol, anaerobic degradation in bacteria such as Pseudomonas putida B2 involves the initial reduction of the nitro group to a hydroxylamino group, leading to the formation of 1,2,4-benzenetriol. ethz.ch

The degradation of substituted nitrophenols, such as 3-methyl-4-nitrophenol (3M4NP), has been shown to proceed through intermediates like methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). frontiersin.org In Burkholderia sp. strain SJ98, the enzyme PNP 4-monooxygenase (PnpA) catalyzes the initial monooxygenation of 3M4NP to MBQ. frontiersin.org This is followed by the reduction of MBQ to MHQ by a 1,4-benzoquinone (B44022) reductase (PnpB). frontiersin.org

Subsequent to the initial enzymatic attack and formation of intermediates like catechols, hydroquinones, or benzenetriols, ring cleavage is a critical step. This is carried out by dioxygenase enzymes. For instance, catechol 1,2-dioxygenase cleaves the aromatic ring of catechol to form cis,cis-muconic acid. wikipedia.org This intermediate is then funneled into the β-ketoadipate pathway for further metabolism. researchgate.net

The following table summarizes the key enzymes involved in the initial steps of nitrophenol degradation and their respective reactions.

| Enzyme Family | Specific Enzyme Example | Substrate(s) | Product(s) | Organism Example |

| Monooxygenases | p-Nitrophenol 4-monooxygenase (PnpA) | p-Nitrophenol, NADPH, O₂ | 1,4-Benzoquinone, Nitrite, NADP⁺, H₂O | Burkholderia sp. strain SJ98 |

| 2-Nitrophenol monooxygenase | 2-Nitrophenol, O₂ | Catechol, Nitrite | Pseudomonas putida B2 | |

| 4-Nitrophenol 2-monooxygenase | 4-Nitrophenol, NADH, O₂ | 4-Nitrocatechol, NAD⁺, H₂O | Nocardia sp. | |

| Reductases | 1,4-Benzoquinone reductase (PnpB) | Methyl-1,4-benzoquinone, NADPH | Methylhydroquinone, NADP⁺ | Burkholderia sp. strain SJ98 |

| Dioxygenases | Catechol 1,2-dioxygenase | Catechol, O₂ | cis,cis-Muconic acid | Pseudomonas arvilla |

| Hydroxyquinol 1,2-dioxygenase | 1,2,4-Benzenetriol, O₂ | Maleylacetic acid | Rhodococcus imtechensis RKJ300 |

Genetic and Structural Basis of Biotransformation Enzymes

The enzymatic machinery responsible for nitrophenol degradation is encoded by specific gene clusters within the genomes of degrading microorganisms. The organization and regulation of these genes are crucial for the efficient catabolism of these compounds.

In many bacteria, the genes for nitrophenol degradation are organized in operons. For example, in Burkholderia sp. strain SJ98, the genes involved in p-nitrophenol degradation (pnp genes) are found in non-contiguous gene clusters. researchgate.net The pnpABA1CDEF cluster encodes the enzymes for the conversion of PNP to intermediates of the central metabolism. frontiersin.org Specifically, pnpA encodes the PNP 4-monooxygenase, and pnpB encodes the 1,4-benzoquinone reductase. frontiersin.org

In Rhodococcus imtechensis RKJ300, a pnp catabolic cluster is responsible for the degradation of both 2-chloro-4-nitrophenol (B164951) and p-nitrophenol. nih.gov This cluster includes the genes pnpA1 and pnpA2, which encode the oxygenase and reductase components of a two-component PNP monooxygenase, respectively. nih.gov Gene knockout studies have confirmed the essential role of pnpA1 in the degradation of these compounds. nih.gov

The structural biology of these enzymes provides insights into their catalytic mechanisms. The two-component p-nitrophenol monooxygenase from Rhodococcus sp. 21391, RsNcpAB, has been studied in detail. nih.gov The oxidative component, RsNcpA, was found to have a broad substrate selectivity, acting on various nitrophenols and halogenated phenols. nih.gov Structural analysis and site-directed mutagenesis of RsNcpA revealed that the amino acid residues Arginine 100 and Histidine 293 in the active site are critical for its catalytic activity. nih.gov

Similarly, the crystal structure of the p-nitrophenol 4-monooxygenase (PnpA) from Pseudomonas putida DLL-E4 has been determined, providing a basis for understanding its function at a molecular level. asm.org Catechol 1,2-dioxygenase, another key enzyme in the degradation pathway, is typically a homodimer with a "boomerang" shape. wikipedia.org Each catalytic domain contains a non-heme iron(III) complex ligated to four amino acid residues (Tyr200, His226, Tyr164, and His224), which is essential for its catalytic function. wikipedia.org

The table below provides an overview of the genes and organisms involved in nitrophenol biotransformation.

| Gene(s) | Encoded Enzyme(s) | Organism | Degraded Compound(s) |

| pnpABA1CDEF | PNP 4-monooxygenase, 1,4-Benzoquinone reductase, etc. | Burkholderia sp. strain SJ98 | 3-Methyl-4-nitrophenol, p-Nitrophenol, 2-Chloro-4-nitrophenol |

| pnpA1A2 | Two-component PNP monooxygenase (oxygenase and reductase) | Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol, p-Nitrophenol |

| RsNcpAB | Two-component p-nitrophenol monooxygenase | Rhodococcus sp. 21391 | p-Nitrophenol and other substituted phenols |

| pnpA | p-Nitrophenol 4-monooxygenase | Pseudomonas putida DLL-E4 | p-Nitrophenol |

Methodological Advancements in Analytical Characterization

Principles and Optimization of Chromatographic Separation of Nitrophenol Isomers

Chromatographic techniques are fundamental for the separation of nitrophenol isomers, which often coexist in environmental and industrial samples. The key to successful separation lies in exploiting the subtle differences in their physicochemical properties, such as polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds like nitrophenols. chromatographyonline.com The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for nitrophenol isomer separation. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The elution order of nitrophenol isomers is influenced by their polarity, which is affected by the position of the nitro and hydroxymethyl groups.

Method development for the separation of 3-(hydroxymethyl)-2-nitrophenol and its isomers would typically involve optimizing the following parameters:

Stationary Phase: A C18 column is a common starting point, offering good retention and selectivity for aromatic compounds. nih.govresearchgate.net Monolithic columns can also be employed to achieve faster separations at lower backpressures. chromatographyonline.com

Mobile Phase: A mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. chromatographyonline.comphmethods.net The ratio of the organic modifier is adjusted to control the retention time and resolution of the isomers. Isocratic elution (constant mobile phase composition) can be effective, but gradient elution (varying mobile phase composition) may be necessary for complex mixtures with a wide range of polarities. nih.gov The pH of the mobile phase is a critical parameter as it affects the ionization state of the phenolic hydroxyl group, thereby influencing retention.

Detector: A UV-Vis detector is commonly used for nitrophenols due to the presence of the chromophoric nitro group. chromatographyonline.comnih.gov A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.

A study on the separation of phenol (B47542) and various nitrophenols utilized a monolithic column and an isocratic mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (80:20, v/v), achieving separation in under 3.5 minutes. chromatographyonline.com While this study did not specifically include this compound, the principles can be adapted. For instance, a method for a structurally similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, employed a C18 column with an isocratic mobile phase of acetonitrile-water (70:30) containing 0.1% formic acid. nih.gov

Interactive Table: HPLC Method Parameters for Nitrophenol Analysis

| Parameter | Typical Setting | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Good retention and selectivity for aromatic compounds. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Controls retention and resolution. chromatographyonline.comphmethods.net |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures, gradient for complex samples. nih.gov |

| pH | Acidic (e.g., with formic acid) | Suppresses ionization of the phenolic group, improving peak shape. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. phmethods.net |

| Detection | UV-Vis (e.g., 270-320 nm) | The nitro group provides strong UV absorbance for sensitive detection. nih.govphmethods.net |

Capillary Zone Electrophoresis (CZE) Techniques

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.orglibretexts.org It offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. technologynetworks.com

Key parameters to optimize in CZE for nitrophenol separation include:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical. Borate buffers are commonly used. The pH of the BGE determines the degree of ionization of the nitrophenols and thus their electrophoretic mobility.

Applied Voltage: Higher voltages generally lead to shorter analysis times but can generate excessive Joule heating, which may affect resolution.

Capillary Dimensions: The length and internal diameter of the capillary affect the separation efficiency and analysis time.

Temperature: Controlling the capillary temperature is important for maintaining reproducible migration times.

CZE has been successfully applied to the separation of o-, m-, and p-nitrophenol. technologynetworks.com By analogy, CZE is a promising technique for the separation of this compound from its isomers. The presence of the hydroxymethyl group will influence the pKa and hydrodynamic radius of the molecule, providing a basis for separation.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. researchgate.net However, nitrophenols, including this compound, have low volatility and can exhibit poor peak shapes due to interactions with the GC column. researchgate.net Therefore, a derivatization step is typically required to convert them into more volatile and less polar derivatives.

Common derivatization strategies for phenols include:

Silylation: Reacting the hydroxyl group with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

Acetylation: Converting the hydroxyl group to an acetate ester using acetic anhydride.

Methylation: Forming a methyl ether using a methylating agent.

Once derivatized, the volatile nitrophenol derivatives can be separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the analytes. nih.gov

Advanced Detection Techniques for this compound and its Transformation Products

The detection of this compound and its transformation products at low concentrations requires sensitive and selective analytical techniques.

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC-MS or GC-MS, is a powerful tool for the identification and quantification of these compounds. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the analytes, which allows for their structural elucidation. For this compound (C₇H₇NO₄), the expected molecular ion peak would be at m/z 169. The fragmentation pattern would be influenced by the presence of the hydroxymethyl and nitro groups.

Electrochemical detection is another sensitive technique that can be applied to nitrophenols. The nitro group is electrochemically active and can be reduced at an electrode surface, generating a measurable current that is proportional to the concentration of the analyte. nih.govrsc.orgresearchgate.net This technique can be coupled with HPLC for enhanced selectivity.

Development of Chemo/Biosensors for Analytical Applications (non-clinical)

The development of chemical sensors and biosensors offers the potential for rapid, portable, and cost-effective analysis of this compound in various matrices.